molecular formula C13H21BrCl2N2O B5300465 N-(4-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(4-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B5300465
M. Wt: 372.1 g/mol
InChI Key: ONHZSNXSASAMBE-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BBE and is synthesized through a specific method that involves several steps. BBE has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

BBE acts as a partial agonist at serotonin and dopamine receptors, which means that it can both activate and inhibit the receptors depending on the concentration of the compound. BBE has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an improvement in mood and behavior. BBE also has an affinity for sigma-1 receptors, which are involved in the regulation of calcium signaling and protein folding in the brain.
Biochemical and Physiological Effects:
BBE has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons in the brain. BBE has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BBE has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. BBE is also relatively stable and can be easily synthesized in large quantities. However, BBE has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on BBE. One area of interest is the development of more selective compounds that target specific serotonin and dopamine receptor subtypes. Another area of interest is the investigation of the potential therapeutic applications of BBE in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, more research is needed to understand the long-term effects of BBE on brain function and behavior.

Synthesis Methods

BBE is synthesized through a multi-step process that involves the reaction of 4-bromobenzyl chloride with 4-morpholinylethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through a series of steps, including recrystallization and column chromatography, to obtain the pure BBE compound.

Scientific Research Applications

BBE has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Several studies have shown that BBE has an affinity for serotonin and dopamine receptors, which are implicated in the regulation of mood and behavior. BBE has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16;;/h1-4,15H,5-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHZSNXSASAMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

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